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molecular formula C7H9O4P B1340151 (4-Hydroxybenzyl)phosphonic Acid CAS No. 90001-07-3

(4-Hydroxybenzyl)phosphonic Acid

Cat. No. B1340151
M. Wt: 188.12 g/mol
InChI Key: ZHBRSHSRMYZHLS-UHFFFAOYSA-N
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Patent
US05674482

Procedure details

A mixture of dibutyl 4-hydroxybenzylphosphonate (1.77 g) in 18% aqueous hydrochloric acid (30 ml) is heated at reflux for about 18 hours, then is concentrated in vacuo. The residue is triturated in hexanes to give 4-hydroxybenzyl phosphonic acid.
Name
dibutyl 4-hydroxybenzylphosphonate
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][P:7](=[O:18])([O:13]CCCC)[O:8]CCCC)=[CH:4][CH:3]=1>Cl>[OH:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][P:7](=[O:8])([OH:18])[OH:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
dibutyl 4-hydroxybenzylphosphonate
Quantity
1.77 g
Type
reactant
Smiles
OC1=CC=C(CP(OCCCC)(OCCCC)=O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated in hexanes

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CP(O)(O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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